Product packaging for (3S)-3-hydroxy-5-methylhexanoic acid(Cat. No.:CAS No. 119639-03-1)

(3S)-3-hydroxy-5-methylhexanoic acid

Cat. No.: B13606957
CAS No.: 119639-03-1
M. Wt: 146.18 g/mol
InChI Key: SCAWECGFPWPHAR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Chiral Hydroxy Acids in Organic and Biological Chemistry

Chiral hydroxy acids are organic compounds containing at least one hydroxyl (-OH) group, a carboxyl (-COOH) group, and a chiral center, which is a carbon atom attached to four different substituent groups. This structural arrangement gives rise to stereoisomers, making them invaluable building blocks in synthetic chemistry.

These compounds are prevalent in nature and serve as key intermediates in various metabolic pathways. Their functional groups—the hydroxyl and carboxyl moieties—are readily modifiable, allowing them to be used as versatile chiral synthons in the construction of more complex, biologically active molecules. The presence of these functional groups facilitates the formation of esters, amides, and other derivatives, making them crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and natural products.

In biological systems, chiral hydroxy acids play essential roles. For instance, alpha-hydroxy acids are found in numerous natural products and are key to many biological processes. Beta-hydroxy acids are fundamental components of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. The specific chirality of these hydroxy acid monomers is critical for the physical properties and biodegradability of the resulting polymer.

Significance of Stereoisomerism in Chemical and Biochemical Systems

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A specific type of stereoisomerism is enantiomerism, which arises from chirality. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands.

The significance of stereoisomerism is particularly pronounced in biochemical systems. researchgate.netresearchgate.net Biological entities such as enzymes and receptors are themselves chiral. Consequently, they often interact differently with the different enantiomers of a chiral molecule. nih.govnih.gov This stereospecificity means that one enantiomer of a drug can have a desired therapeutic effect, while its mirror image may be inactive or, in some cases, cause harmful effects. acs.org

A classic example of this is the thalidomide tragedy of the 1950s and 1960s. One enantiomer of thalidomide was effective as a sedative, but the other was found to be a potent teratogen, causing severe birth defects. This event highlighted the critical importance of stereochemistry in drug development and led to stricter regulations regarding the marketing of chiral drugs. acs.org The different biological activities of enantiomers are not limited to pharmaceuticals; they are also observed in taste and smell, where different stereoisomers of a compound can elicit distinct sensory responses. nih.gov

Table 1: Comparison of Properties for Enantiomers

Property Relationship between Enantiomers Example
Physical Properties Identical (e.g., boiling point, melting point, density) (R)-Limonene and (S)-Limonene have the same boiling point.
Chemical Properties Identical when reacting with achiral reagents Both enantiomers of a chiral acid will react with sodium hydroxide at the same rate.
Optical Activity Opposite rotation of plane-polarized light (R)-Limonene rotates light in one direction, while (S)-Limonene rotates it equally in the opposite direction.
Biological Activity Often differ significantly The (S)-enantiomer of the drug ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is much less active. mdpi.com

Overview of Research Trajectories for Specific Chiral Carboxylic Acids

The study of chiral carboxylic acids typically follows several key research trajectories, aimed at their synthesis, characterization, and application. These trajectories are well-illustrated by the extensive research conducted on model compounds like lactic acid and mandelic acid.

Asymmetric Synthesis: A primary goal in modern organic chemistry is the development of methods to synthesize a single, desired enantiomer of a chiral molecule. Research in this area focuses on asymmetric catalysis, where a small amount of a chiral catalyst (such as a metal complex or an enzyme) is used to produce large quantities of an enantiomerically pure product. researchgate.netnih.gov This approach is often more efficient and environmentally friendly than classical resolution methods, which involve separating a racemic (50:50) mixture of enantiomers.

Biocatalysis and Microbial Production: Leveraging biological systems for chemical synthesis is a rapidly growing field. researchgate.net Many chiral hydroxy acids can be produced with high enantiomeric purity through fermentation or enzymatic processes. hilarispublisher.comnih.gov For example, specific strains of microorganisms are used for the industrial production of (S)-lactic acid for applications in food and biodegradable polymers. organic-chemistry.org Research often focuses on discovering new enzymes, engineering existing ones for improved efficiency, and optimizing fermentation conditions. hmdb.ca

Application as Chiral Building Blocks: Enantiomerically pure chiral carboxylic acids are highly valued as starting materials for the synthesis of complex target molecules. researchgate.netnih.gov Their inherent chirality is transferred to the final product, avoiding the need for a late-stage resolution. Research in this area involves designing synthetic routes that incorporate these chiral building blocks to create new drugs, natural products, and other functional materials.

Metabolic and Pharmacological Studies: For chiral acids with biological relevance, research often investigates their metabolic pathways, biological roles, and pharmacological effects. This can involve studying how the different enantiomers are processed in the body, their interaction with specific enzymes or receptors, and their potential as therapeutic agents. nih.govmdpi.com

Table 2: Examples of Research on Specific Chiral Hydroxy Acids

Chiral Acid Key Research Areas Notable Applications
(S)-Lactic Acid Microbial fermentation, purification, polymerization studies, metabolic role in humans. organic-chemistry.org Production of poly(lactic acid) (PLA) biodegradable plastic, food preservative, synthetic intermediate.
(R)-Mandelic Acid Asymmetric synthesis, enzymatic resolution, biocatalytic production from mandelonitrile. hilarispublisher.comhmdb.ca Chiral resolving agent, precursor for pharmaceuticals (antibiotics, antitumor agents), skincare agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B13606957 (3S)-3-hydroxy-5-methylhexanoic acid CAS No. 119639-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119639-03-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3S)-3-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

SCAWECGFPWPHAR-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)O

Canonical SMILES

CC(C)CC(CC(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 3 Hydroxy 5 Methylhexanoic Acid

Asymmetric Synthesis Approaches to the (3S) Configuration

The generation of the (S)-configuration at the hydroxyl-bearing carbon is paramount. Modern asymmetric synthesis provides several powerful tools to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction stereoselectively, after which they are removed. Evans-type auxiliaries, specifically chiral oxazolidinones, have proven effective in controlling the stereochemistry of aldol (B89426) additions, a key reaction for forming β-hydroxy carbonyl compounds.

In a representative strategy, a chiral N-acyloxazolidinone can be used to control the formation of the desired stereocenter. mdpi.comnih.gov For instance, an (R)-acetyloxazolidinone can undergo an aldol addition with an appropriate aldehyde, such as 3-methylbutanal. The reaction proceeds through a titanium enolate, affording two diastereomers which can be separated by silica (B1680970) gel column chromatography. mdpi.comnih.gov Following separation, the Evans auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure (3S)-hydroxy acid. mdpi.comnih.gov This method provides a reliable and well-established route to access the target molecule with high optical purity. mdpi.com

StepReagents and ConditionsPurpose
1. Aldol Addition (R)-Acetyloxazolidinone, TiCl₄, i-Pr₂NEt, 3-methylbutanal, -78 °C to rtDiastereoselective formation of the β-hydroxy imide
2. Separation Silica gel column chromatographyIsolation of the desired diastereomer
3. Auxiliary Cleavage LiOH, H₂O₂, THF/H₂O, 0 °CRemoval of the chiral auxiliary to yield the final acid

This table illustrates a general workflow for a chiral auxiliary-mediated synthesis.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Both organocatalysis and metal-based catalysis have been successfully employed.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. One reported strategy for producing a similar nonracemic 3-hydroxy acid involves the organocatalytic epoxidation of a related α,β-unsaturated aldehyde. nih.gov This is followed by an N-heterocyclic carbene (NHC)-catalyzed ring-opening and acyl substitution, which can yield the target structure with high enantiomeric excess. mdpi.comnih.gov

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely implemented technique for the efficient synthesis of chiral compounds on an industrial scale. digitellinc.com A highly effective and concise route to a key precursor of (3S)-3-hydroxy-5-methylhexanoic acid involves the asymmetric hydrogenation of a β-substituted α,β-unsaturated acid.

Specifically, the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to the target molecule, has been achieved with exceptional enantioselectivity. researchgate.netresearchgate.net This key step involves the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.netresearchgate.net The reaction is catalyzed by a rhodium complex featuring a chiral bisphosphine ligand, such as Me-DuPHOS. researchgate.netresearchgate.net This method provides the desired (S)-enantiomer in very high enantiomeric excess (ee). researchgate.netresearchgate.net The subsequent hydrolysis of the nitrile group furnishes this compound. The use of first-row transition metals like cobalt and iron is also an area of active research for such transformations. rsc.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
Rhodium-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateVery high

This table summarizes the performance of a key metal-catalyzed asymmetric hydrogenation reaction.

Biocatalysis leverages enzymes to perform highly selective chemical transformations, often under mild, environmentally benign conditions. For the synthesis of this compound and its precursors, enzymatic kinetic resolution is a particularly effective strategy.

One prominent biocatalytic approach is the nitrilase-mediated hydrolysis of a racemic dinitrile precursor, 2-isobutylsuccinonitrile. googleapis.com Nitrilases can exhibit high regio- and enantioselectivity, selectively hydrolyzing one nitrile group of the (S)-enantiomer to a carboxylic acid, yielding (S)-3-cyano-5-methylhexanoic acid. googleapis.com This leaves the (R)-enantiomer of the dinitrile largely unreacted. googleapis.com Nitrilases from various microbial sources, such as Arabis alpina and Acidovorax facilis, have been successfully engineered and employed for this purpose, achieving high enantioselectivity. researchgate.netnih.gov

Another successful biocatalytic method is the enantioselective hydrolysis of a racemic ester, such as ethyl 3-cyano-5-methylhexanoate, using a lipase (B570770). researchgate.net Lipases, for example, the immobilized lipase PS from Pseudomonas cepacia, can selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the resulting chiral acid from the unreacted ester. researchgate.net

Biocatalytic MethodEnzyme TypeSubstrateProductKey Feature
Kinetic Resolution Nitrilaserac-2-Isobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidRegio- and enantioselective hydrolysis of one nitrile group
Kinetic Resolution Lipaserac-3-cyano-5-methylhexanoic acid ethyl ester(S)-3-cyano-5-methylhexanoic acidEnantioselective hydrolysis of the ester group

This table compares two effective biocatalytic routes for obtaining a key chiral intermediate.

Asymmetric Catalysis in the Formation of the Stereocenter

Total Synthesis Strategies for this compound

An efficient total synthesis of this compound can be designed by integrating the most effective methodologies described above. A chemoenzymatic route represents a particularly practical and scalable approach.

One such strategy commences with the readily available starting material isobutylsuccinonitrile. This racemic dinitrile is subjected to a kinetic resolution using a nitrilase enzyme. This step selectively converts the (S)-enantiomer of the dinitrile into (S)-3-cyano-5-methylhexanoic acid with high enantiomeric purity. googleapis.com The final step involves the hydrolysis of the remaining nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions to furnish the final product, this compound.

Alternatively, a purely chemical synthesis can be employed, centered around the metal-catalyzed asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid using a Rh-Me-DuPHOS catalyst system. researchgate.netresearchgate.net This approach directly sets the crucial stereocenter with high fidelity. The resulting (S)-3-cyano-5-methylhexanoic acid is then hydrolyzed to afford the target molecule. This route is notable for its efficiency and high stereocontrol, making it suitable for large-scale production. researchgate.net

Synthetic Optimization and Scalability Considerations for Research Applications

The efficient synthesis of enantiomerically pure this compound and its derivatives is critical for research and potential therapeutic applications. Optimization and scalability are driven by the need to develop cost-effective, safe, and environmentally benign processes that deliver high yields and exceptional stereochemical purity. Early synthetic routes often relied on classical resolution of racemates or utilized stoichiometric chiral auxiliaries, which are less efficient for larger-scale production.

Modern approaches have focused on asymmetric catalysis, including both chemo- and biocatalytic methods. A significant challenge in scaling up chemical syntheses is the frequent use of hazardous reagents, such as cyanide salts, and pyrophoric agents like butyl lithium, under cryogenic conditions. googleapis.comgoogle.com Furthermore, achieving high enantioselectivity often requires expensive and complex chiral ligands and catalysts.

To overcome these limitations, significant efforts have been directed toward process optimization:

Chemoenzymatic Synthesis: This hybrid approach leverages the high selectivity of enzymes to perform key stereochemical transformations. Lipases and nitrilases are prominent examples used in the synthesis of related chiral intermediates. lupinepublishers.comresearchgate.net For instance, the kinetic resolution of racemic esters using lipases can effectively separate the desired (S)-enantiomer. researchgate.net Optimization in this area involves screening for robust enzymes that can tolerate high substrate concentrations and organic solvents.

Enzyme Immobilization: To enhance the scalability and cost-effectiveness of biocatalytic processes, enzymes are often immobilized on solid supports. This strategy improves enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse over multiple cycles. Research has shown that immobilized lipases can retain high catalytic activity for numerous batches, making the process more economically viable for research-scale production.

Asymmetric Hydrogenation: This method employs chiral transition-metal catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands (e.g., Me-DuPHOS), to achieve high enantioselectivity in the reduction of unsaturated precursors. researchgate.net A key optimization step is the asymmetric hydrogenation of a prochiral substrate like 3-cyano-5-methylhex-3-enoic acid to directly yield the (S)-cyano ester with very high enantiomeric excess (ee). researchgate.net While effective, challenges in scalability can include catalyst cost, sensitivity, and removal from the final product.

Process Intensification: Strategies to increase reaction concentration and throughput are crucial for scalability. In biocatalysis, this has been achieved by identifying enzymes that remain active at high substrate loadings (up to 2.0 M) and in the presence of co-solvents like DMSO, which can improve substrate solubility. researchgate.net For chemical processes, moving from batch to continuous flow reactors can also offer significant advantages in terms of safety, control, and scalability.

MethodologySubstrateCatalyst/EnzymeKey ProductReported Yield/ConversionEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation3-cyano-5-methylhex-3-enoic acid saltRhodium Me-DuPHOS(S)-3-cyano-5-methylhexanoateHighVery high researchgate.net
Biocatalytic Kinetic Resolutionrac-3-cyano-5-methylhexanoic acid estersArthrobacter sp. ZJB-09277 (whole cells)(S)-3-cyano-5-methylhexanoic acid~45%>95% researchgate.net
Asymmetric Bioreductionβ-cyanoacrylate estersEne-reductases (OYE family)Chiral β-cyano estersUp to quantitative conversionHigh nih.govacs.orgnih.gov
Lipase-Catalyzed Resolution(RS)-ethyl-3-cyano-5-methylhexanoateLipase B from Candida antarctica(S)-ethyl-3-cyano-5-methylhexanoate85%≥99% researchgate.net

Regioselective Functionalization Approaches

Regioselectivity—the control of reactivity at one specific position in a molecule with multiple reactive sites—is a cornerstone of modern organic synthesis. In the context of synthesizing this compound and its precursors, regioselective functionalization allows for the precise installation of chemical groups, minimizing the need for cumbersome protection and deprotection steps.

A premier example of a highly effective regioselective and enantioselective approach is the enzymatic desymmetrization of prochiral dinitriles . researchgate.net This strategy has been successfully applied to the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to related compounds.

Nitrilase-Mediated Desymmetrization: The synthesis starts with a symmetric, prochiral dinitrile, such as 3-isobutylglutaronitrile (also known as 2-isobutylsuccinonitrile). A nitrilase enzyme is then used to selectively hydrolyze only one of the two nitrile groups to a carboxylic acid. googleapis.comgoogleapis.com This transformation is powerful because the enzyme can distinguish between the two chemically equivalent but stereotopically different nitrile groups. The reaction is not only regioselective (nitrile vs. nitrile) but also highly enantioselective, yielding the (S)-acid with high optical purity. researchgate.net

The mechanism of this selectivity is attributed to the specific three-dimensional arrangement of the enzyme's active site, which binds the substrate in a preferred orientation, exposing only one of the nitrile groups to the catalytic residues. rsc.org Researchers have further improved this process by screening for novel nitrilases from various microorganisms and by protein engineering to enhance activity and stereoselectivity. rsc.org This chemoenzymatic route is particularly attractive for larger-scale applications as it often proceeds in an aqueous medium under mild conditions and avoids the use of toxic cyanide reagents in the key stereochemical step. googleapis.com

MethodologySubstrateEnzyme/CatalystTransformationKey AdvantageReference
Enzymatic Desymmetrization3-IsobutylglutaronitrileNitrilaseRegio- and enantioselective hydrolysis of one nitrile group to a carboxylic acidDirect formation of chiral cyano-acid from a prochiral substrate under mild, aqueous conditions. researchgate.netgoogleapis.com
Aldol Addition(R)-acetyloxazolidinone and 3-phenylpropanalTitanium Tetrachloride / Amine BaseRegioselective enolate formation followed by stereoselective aldol reactionProvides access to related β-hydroxy acids with high diastereoselectivity. nih.gov

Stereochemical Characterization and Elucidation of 3s 3 Hydroxy 5 Methylhexanoic Acid

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

The elucidation of the stereochemistry of (3S)-3-hydroxy-5-methylhexanoic acid at a molecular level is heavily reliant on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the connectivity of atoms and their spatial relationships.

In ¹H NMR, the proton attached to the chiral center (C3) would appear as a multiplet, with its chemical shift and coupling constants being influenced by the neighboring protons. The diastereotopic protons of the adjacent methylene (B1212753) group (C2 and C4) would likely exhibit distinct chemical shifts and coupling patterns, providing further insight into the molecule's conformation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-hydroxy-5-methylhexanoic acid

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carboxyl)~175-180
C2~40-45
C3 (CH-OH)~65-70
C4~45-50
C5 (CH)~25-30
C6 (CH₃)~20-25
C5-CH₃~20-25

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways for carboxylic acids include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon-carbon bonds adjacent to the functional groups.

Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical, especially in applications where only one enantiomer is desired. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for separating and quantifying enantiomers.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective.

A typical chiral HPLC method for assessing the enantiomeric purity would involve the following:

Chiral Column: A column packed with a chiral stationary phase, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

Detection: A UV detector is commonly used if the molecule has a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a refractive index detector or a mass spectrometer is necessary.

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Representative Chiral HPLC Separation Parameters

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate1.0 mL/min
Detection Wavelength210 nm (after derivatization if necessary)
Retention Time (R-enantiomer)t_R1
Retention Time (S-enantiomer)t_R2 (where t_R2 > t_R1 or t_R1 > t_R2)

Chiroptical Spectroscopy in Stereochemical Analysis

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the stereochemical analysis of chiral molecules like this compound. These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is measured using a polarimeter. The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For this compound, the specific rotation would be a key identifier of the enantiomer. Enantiomers have equal and opposite specific rotations.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the stereochemistry of the molecule. The CD spectrum of this compound would be a mirror image of the spectrum of its (3R)-enantiomer. The position and sign of the Cotton effects are related to the electronic transitions within the molecule and can be used to determine the absolute configuration by comparing experimental data with theoretical calculations or with data from structurally related compounds of known stereochemistry. For a hydroxycarboxylic acid, the n → π* transition of the carboxyl group typically gives rise to a CD band in the 210-240 nm region. nih.gov

Interactive Data Table: Expected Chiroptical Properties

PropertyThis compound(3R)-3-hydroxy-5-methylhexanoic acid
Specific Rotation [α]D[α]_S-[α]_S
CD SpectrumMirror image of (3R)-enantiomerMirror image of (3S)-enantiomer
Sign of Cotton Effect (n→π*)Positive or NegativeOpposite sign to (3S)-enantiomer

Biosynthetic and Metabolic Considerations of Hydroxy Methylhexanoic Acids

Hypothesized Biosynthetic Pathways for Branched-Chain Hydroxy Acids

The biosynthesis of branched-chain hydroxy acids (BCHAs), including compounds structurally related to (3S)-3-hydroxy-5-methylhexanoic acid, is primarily linked to the metabolism of branched-chain amino acids (BCAAs). Organisms, particularly bacteria, utilize precursors from BCAA catabolism to generate a variety of branched-chain molecules. Two main pathways are hypothesized for the synthesis of BCHAs.

The most prominent pathway begins with the catabolism of the BCAAs: leucine (B10760876), isoleucine, and valine. mdpi.com The initial step is a transamination reaction, catalyzed by enzymes such as branched-chain amino acid aminotransferases (BcaT) and aromatic amino acid aminotransferases (AraT). This reaction converts the BCAAs into their corresponding α-keto acids: α-ketoisocaproic acid (from leucine), α-keto-β-methylvaleric acid (from isoleucine), and α-ketoisovaleric acid (from valine). mdpi.com Following their formation, these branched-chain α-keto acids are reduced by a hydroxy-acid dehydrogenase (Hycdh) to form the final branched-chain hydroxy acids. mdpi.com For instance, 2-hydroxy isocaproic acid (HICA) is produced from the reduction of α-ketoisocaproic acid. nih.gov

A second, alternative pathway utilizes pyruvate (B1213749) as a starting precursor. This route involves a series of enzymatic reactions that are shared with the BCAA synthetic pathway, ultimately leading to the formation of the same α-keto acid intermediates, which are then converted to BCHAs. mdpi.com Studies comparing these pathways in Lactobacillaceae suggest that the pathway starting from BCAAs is more dominant than the one originating from pyruvate. nih.gov

PrecursorKey EnzymesIntermediate Keto AcidResulting Hydroxy Acid
LeucineBcaT, AraTα-Ketoisocaproic acid2-Hydroxyisocaproic acid (HICA)
IsoleucineBcaT, AraTα-Keto-β-methylvaleric acid2-Hydroxy-3-methylvaleric acid (HMVA)
ValineBcaT, AraTα-Ketoisovaleric acid2-Hydroxyisovaleric acid (HIVA)
PyruvateBCAA synthesis enzymesVarious keto acidsVarious BCHAs

Potential Enzymatic Transformations Involving Hydroxy-Methylhexanoic Acid Analogues

The enzymatic landscape provides for various transformations of hydroxy-methylhexanoic acid analogues, both in their synthesis and potential further metabolism. The reduction of α-keto acids is a key transformation, as highlighted in the biosynthetic pathways. This conversion is catalyzed by ketol-acid reductoisomerases (KARI or IlvC), which are NADPH-dependent enzymes that convert α-keto acids into their 2,3-dihydroxy counterparts in the BCAA synthesis pathway. researchgate.netnih.gov

Furthermore, enzymes like pyruvate decarboxylase have been utilized for the in vitro synthesis of related compounds. For example, the reaction of isovaleraldehyde (B47997) with pyruvic acid, catalyzed by pyruvate decarboxylase, yields 3-hydroxy-5-methyl-2-hexanone. researchgate.net Similarly, the reaction between acetaldehyde (B116499) and α-ketoisocaproic acid produces 2-hydroxy-5-methyl-3-hexanone. researchgate.net These reactions demonstrate the capability of lyase enzymes to form new carbon-carbon bonds and create hydroxylated branched-chain structures.

Hydroxylation of the fatty acid chain itself is another critical enzymatic transformation. In Bacillus subtilis, the cytochrome P450 enzyme YbdT is responsible for the β-hydroxylation (at the C3 position) of long-chain fatty acids. researchgate.net This type of enzymatic activity could theoretically act on a precursor like 5-methylhexanoic acid to produce 3-hydroxy-5-methylhexanoic acid.

Enzyme ClassExample EnzymeTransformationSubstrate(s) → Product(s)
OxidoreductaseKetol-acid reductoisomerase (IlvC)Keto-acid reduction2-acetolactate → 2,3-dihydroxyisovalerate
OxidoreductaseHydroxy-acid dehydrogenase (Hycdh)Keto-acid reductionα-Ketoisocaproic acid → 2-Hydroxyisocaproic acid
LyasePyruvate decarboxylaseAcyloin condensationIsovaleraldehyde + Pyruvic acid → 3-Hydroxy-5-methyl-2-hexanone
OxygenaseCytochrome P450 (YbdT)Fatty acid hydroxylationLong-chain fatty acid → 3-Hydroxy long-chain fatty acid

Role of Related Metabolites in Biochemical Cycles (Excluding Human Clinical Context)

The precursors and metabolites of this compound are integrated into central biochemical cycles in various organisms, particularly microbes. The catabolism of branched-chain amino acids, which provides the carbon skeleton for many branched-chain fatty and hydroxy acids, is directly linked to core metabolic pathways. mdpi.com

In bacteria, the α-keto acids derived from BCAA transamination can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. frontiersin.org This reaction produces branched-chain acyl-CoA esters (e.g., isovaleryl-CoA from leucine). These acyl-CoAs can serve multiple fates: they can be used as primers for the synthesis of branched-chain fatty acids (BCFAs), or they can be further metabolized to enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.orgoup.com For example, intermediates from valine and isoleucine degradation can be converted to succinyl-CoA, while leucine degradation yields acetyl-CoA and acetoacetate.

Microbial and Plant Metabolism of Branched-Chain Fatty Acid Derivatives

Branched-chain fatty acids (BCFAs) and their derivatives are significant components of cellular structures and metabolic networks in a wide array of microbes and plants.

Microbial Metabolism: In many bacteria, particularly Gram-positive species like Bacillus subtilis and Listeria monocytogenes, BCFAs are major constituents of the cell membrane lipids. frontiersin.orgwikipedia.org They play a crucial role in regulating membrane fluidity, which is essential for adaptation to environmental stresses such as low temperatures and adverse pH. frontiersin.orgasm.org The synthesis of these BCFAs is initiated using branched-chain acyl-CoA primers (isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA) derived from the catabolism of valine, isoleucine, and leucine, respectively. frontiersin.orgfrontiersin.org These primers are elongated by the fatty acid synthase (FAS) system to produce iso- and anteiso-BCFAs. frontiersin.org The metabolism of BCAAs is therefore tightly coupled with BCFA synthesis, and enzymes like the branched-chain α-keto acid dehydrogenase (BCKD) complex are critical for providing the necessary primers. frontiersin.org

Plant Metabolism: In plants, the metabolism of branched-chain amino acids also serves as a source for the synthesis of diverse fatty acid derivatives. nih.gov Research has shown that the carbon skeletons for short- and medium-chain branched fatty acids are provided by modified BCAA metabolism. researchgate.net These pathways can lead to the formation of odd- and even-length branched-chain acyl acids, often without the involvement of the typical fatty acid synthase (FAS) machinery, instead using an α-ketoacid elongation mechanism. researchgate.net These specialized fatty acids are often found in specific plant tissues, such as the glandular trichomes of species like Petunia and tomato (Solanum lycopersicum). oup.comresearchgate.net In these structures, the branched-chain fatty acids can be esterified to compounds like sucrose, contributing to the plant's defense mechanisms or other specialized functions. oup.com

Organism TypeExample SpeciesRole/Metabolic ProcessKey Precursors
Bacteria (Gram-positive)Bacillus subtilisMembrane fluidity, stress adaptationBranched-chain acyl-CoAs
Bacteria (Gram-positive)Listeria monocytogenesPathogenesis, stress survivalLipoate-dependent metabolites
Bacteria (Lactic Acid)Limosilactobacillus fermentumProduction of bioactive BCHAsBranched-chain amino acids
PlantsPetunia speciesSynthesis of C6-C8 acyl acids in trichomesBranched-chain amino acids
PlantsSolanum lycopersicum (Tomato)Synthesis of C10-C12 branched acyl acidsα-Ketoacids

Analytical Research Techniques for 3s 3 Hydroxy 5 Methylhexanoic Acid in Complex Matrices

Chromatographic Separation and Detection Methods (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. thepharmajournal.com (3S)-3-hydroxy-5-methylhexanoic acid, with its polar carboxylic acid and hydroxyl functional groups, exhibits poor volatility and is prone to thermal degradation and adsorption in the GC system. gcms.cz Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gcms.czsigmaaldrich.com The derivatized analyte is then separated on a capillary column (e.g., a nonpolar silicone phase like SPB™-1 or SPB-5) based on its boiling point and interaction with the stationary phase before being detected by the mass spectrometer. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for analyzing polar, non-volatile, and thermally labile compounds, making it a viable alternative to GC-MS for this compound without the need for derivatization. However, derivatization can still be employed to enhance ionization efficiency and chromatographic retention. unimi.itmdpi.com Reversed-phase chromatography is a common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. Coupling LC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for detecting low concentrations in complex samples like serum or plasma. unimi.it

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, this typically involves reacting the active hydrogen atoms in the hydroxyl and carboxyl groups. gcms.cztcichemicals.com The primary goals are to increase volatility and thermal stability for GC analysis and to improve ionization efficiency and chromatographic behavior for both GC and LC. gcms.czunimi.it

Silylation: This is the most common derivatization method for GC analysis of compounds with active hydrogens. gcms.cz A silylating reagent replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility. gcms.cz The resulting TMS derivative is more stable for GC analysis. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com

Esterification/Alkylation: This strategy targets the carboxylic acid group. Esterification converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester), which is more volatile. gcms.cz This can be achieved by reacting the acid with an alcohol in the presence of a catalyst.

Acylation: This method can be used to derivatize the hydroxyl group, converting it into an ester.

Derivatization for LC-MS: For LC-MS, derivatization aims to improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag the carboxylic acid group, leading to derivatives that ionize more effectively in the mass spectrometer, thereby enhancing sensitivity. unimi.it

TechniqueStrategyTarget Functional Group(s)Common ReagentsPurpose
GC-MSSilylation-COOH, -OHBSTFA, TMCS, BSAIncrease volatility, thermal stability; Improve peak shape
GC-MSEsterification-COOHMethanol/HCl, DiazomethaneIncrease volatility
LC-MS/MSHydrazone Formation-COOH3-Nitrophenylhydrazine (3-NPH)Enhance ionization efficiency and sensitivity

Distinguishing between the (3S) and (3R) enantiomers of 3-hydroxy-5-methylhexanoic acid is critical, as different enantiomers can have distinct biological activities. This separation is achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov The difference in the stability or energy of formation of these complexes for the two enantiomers leads to different retention times, allowing for their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for this purpose. nih.gov Columns like Chiralpak® and Chiralcel® are common choices for the enantioseparation of a wide range of pharmaceutical and biological compounds. nih.gov The selection of the specific CSP and the mobile phase composition are crucial for achieving baseline resolution of the (3S) and (3R) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are typically used.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups in the isobutyl moiety, the methine proton of the isobutyl group, the methylene (B1212753) protons adjacent to the chiral center and the carboxyl group, and the methine proton at the chiral center (C3). The chemical shift (δ) and splitting patterns (multiplicity) of these signals are characteristic of the molecule's structure. For instance, the proton on C3 would appear as a multiplet due to coupling with adjacent methylene protons.

¹³C NMR: This spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. A unique signal would be expected for each of the seven carbon atoms in this compound, including the carboxyl carbon, the carbon bearing the hydroxyl group (C3), and the carbons of the isobutyl group.

Atom PositionTechniqueExpected Chemical Shift (δ, ppm) RangeExpected Multiplicity (¹H NMR)
-COOH¹³C NMR~170-180-
-C2H₂-¹H NMR~2.2-2.6Doublet or Doublet of Doublets
-C2H₂-¹³C NMR~40-50-
-C3H(OH)-¹H NMR~3.8-4.2Multiplet
-C3H(OH)-¹³C NMR~65-75-
-C4H₂-¹H NMR~1.3-1.7Multiplet
-C4H₂-¹³C NMR~40-50-
-C5H(CH₃)₂¹H NMR~1.6-2.0Multiplet
-C5H(CH₃)₂¹³C NMR~23-28-
-C6(H₃)₂¹H NMR~0.8-1.0Doublet
-C6(H₃)₂¹³C NMR~21-25-

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry Fragmentation Pathways and Identification in Research Samples

Mass spectrometry, particularly when coupled with chromatography, is used for both identification and structural confirmation based on the molecule's mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. chemguide.co.uk When the derivatized or underivatized molecule enters the mass spectrometer, it is ionized (e.g., by electron ionization - EI, for GC-MS, or electrospray ionization - ESI, for LC-MS) to form a molecular ion (M⁺˙). chemguide.co.uk

This molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uk The fragmentation pattern is like a fingerprint for the molecule. For this compound (or its derivatives), key fragmentation pathways include:

Loss of a Methyl Group ([M-15]⁺): Cleavage of a methyl group from the isobutyl end is a common fragmentation for silylated derivatives. chalmers.se

Loss of Water ([M-18]⁺): Dehydration involving the hydroxyl group at C3 is a characteristic fragmentation for alcohols.

Loss of the Carboxyl Group ([M-45]⁺): Cleavage of the -COOH group is a prominent fragmentation for carboxylic acids. libretexts.org

Alpha-Cleavage: The bond between C2 and C3 or C3 and C4 can break. Cleavage between C2 and C3 is particularly common for 3-hydroxy acids, leading to a stable fragment containing the hydroxyl group.

McLafferty Rearrangement: This can occur in the molecular ion of the carboxylic acid, typically leading to the loss of a neutral alkene molecule.

Analysis of the masses of these fragment ions allows for the confident identification of the compound in a research sample, often by comparing the obtained spectrum to a library of known spectra. nist.gov

Fragmentation ProcessNeutral LossExpected Fragment m/z (for underivatized acid, MW=146.18)Structural Information Gained
Loss of WaterH₂O (18 Da)128Confirms presence of a hydroxyl group
Loss of Carboxyl GroupCOOH (45 Da)101Confirms presence of a carboxylic acid
Alpha-cleavage (C3-C4 bond)C₃H₇ (43 Da)103Indicates a hydroxyl group at C3
Cleavage of Isobutyl GroupC₄H₉ (57 Da)89Confirms the isobutyl side chain

Quantitative Analytical Method Development for Research Samples

To determine the concentration of this compound in a sample, a quantitative analytical method must be developed and validated. This is a systematic process ensuring the reliability and accuracy of the results. researchgate.net

The key steps include:

Sample Preparation: This step is crucial for removing interferences from the complex matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate and concentrate the analyte before instrumental analysis. researchgate.net

Selection of Internal Standard (IS): An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 3-hydroxy-5-methylhexanoic acid) is the ideal IS as it co-elutes and has similar extraction and ionization behavior, correcting for sample loss and matrix effects.

Instrumental Analysis: A chromatographic method (GC-MS or LC-MS/MS) is optimized for the separation and detection of the analyte and the IS. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used in MS/MS for their high selectivity and sensitivity.

Calibration and Quantification: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the IS. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area ratio on this curve.

Method Validation: The developed method is rigorously validated to demonstrate its suitability. Key validation parameters include:

Linearity: The concentration range over which the instrumental response is proportional to the analyte concentration. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations (recovery studies). researchgate.net

Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Research on Derivatives and Analogues of 3s 3 Hydroxy 5 Methylhexanoic Acid

Synthesis of Ester and Amide Derivatives for Research Probes

The carboxylic acid and hydroxyl functionalities of (3S)-3-hydroxy-5-methylhexanoic acid are amenable to chemical modification to produce ester and amide derivatives. These derivatives are frequently synthesized to explore how changes in polarity, steric bulk, and hydrogen bonding potential at these positions influence biological activity.

Standard esterification procedures can be employed to convert the carboxylic acid group into a range of esters. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. A milder method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.

Amide synthesis is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to furnish the desired amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can directly couple the carboxylic acid with an amine in a one-pot procedure.

The hydroxyl group can also be derivatized, for example, by acylation to form esters or by etherification. These modifications can serve to protect the hydroxyl group during subsequent synthetic steps or to act as probes themselves.

Table 1: Synthesis of Ester and Amide Derivatives of this compound

Derivative TypeReagents and ConditionsProduct
Methyl EsterMethanol (CH₃OH), Sulfuric Acid (H₂SO₄) (catalytic), RefluxMethyl (3S)-3-hydroxy-5-methylhexanoate
Ethyl EsterEthanol (CH₃CH₂OH), DCC, DMAP, Dichloromethane (CH₂Cl₂)Ethyl (3S)-3-hydroxy-5-methylhexanoate
Benzylamide1. Thionyl Chloride (SOCl₂) 2. Benzylamine (BnNH₂)(3S)-N-benzyl-3-hydroxy-5-methylhexanamide
MorpholinamideHATU, Diisopropylethylamine (DIPEA), Morpholine, Dimethylformamide (DMF)(3S)-3-hydroxy-1-(morpholino)-5-methylhexan-1-one

Preparation of Structurally Modified Analogues for Mechanistic Studies

To probe the importance of various structural features of this compound for its biological interactions, a range of structurally modified analogues can be synthesized. These modifications can include altering the chain length, introducing or removing functional groups, and modifying the stereochemistry.

One common modification is the alteration of the alkyl chain. For example, analogues with a shorter or longer carbon backbone can be prepared to investigate the optimal chain length for a particular biological activity. The isobutyl group at the 5-position can also be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket of a target protein.

Analogues with modifications at the 3-position are also of significant interest. The hydroxyl group can be replaced with other functional groups, such as an amino group, a thiol group, or a fluorine atom, to study the role of hydrogen bonding and polarity at this position. The stereochemistry at the 3-position can also be inverted to the (R)-configuration to assess the stereochemical requirements for biological recognition.

The synthesis of these analogues often requires multi-step synthetic routes, starting from commercially available chiral building blocks or employing asymmetric synthesis methodologies to control the stereochemistry.

Table 2: Examples of Structurally Modified Analogues of this compound

AnalogueStructural ModificationRationale for Synthesis
(3S)-3-hydroxy-4-methylpentanoic acidShorter carbon chainInvestigate the effect of chain length on activity.
(3S)-3-hydroxy-6-methylheptanoic acidLonger carbon chainDetermine optimal chain length for binding.
(3S)-3-amino-5-methylhexanoic acidHydroxyl group replaced by an amino groupProbe the importance of the hydrogen bond donor/acceptor at C3.
(3R)-3-hydroxy-5-methylhexanoic acidInversion of stereochemistry at C3Assess the stereochemical requirements for biological interaction.
(3S)-3-hydroxy-5-phenylpentanoic acidIsobutyl group replaced by a phenyl groupExplore the effect of an aromatic substituent at C5.

Investigation of Conformationally Constrained Analogues

The flexible carbon chain of this compound allows it to adopt numerous conformations in solution. To understand which conformation is responsible for its biological activity (the "bioactive conformation"), conformationally constrained analogues can be designed and synthesized. By restricting the rotational freedom of the molecule, these analogues can provide valuable insights into the three-dimensional shape required for binding to a biological target.

One approach to introduce conformational constraints is to incorporate the carbon backbone into a ring system. For example, cyclopropane (B1198618) or cyclobutane (B1203170) rings can be strategically placed within the molecule to lock specific dihedral angles. The synthesis of such analogues is often challenging and requires sophisticated synthetic strategies.

Another strategy is to introduce unsaturation, such as a double or triple bond, into the carbon chain. This restricts rotation around the bonds involved and can favor a more planar conformation. For example, introducing a double bond between C4 and C5 would limit the conformational flexibility of the isobutyl group.

The biological evaluation of these conformationally constrained analogues can help to map the conformational space that is tolerated by the biological target and can lead to the design of more potent and selective molecules.

Table 3: Strategies for Conformationally Constrained Analogues

Constraint StrategyExample ModificationExpected Conformational Effect
Ring FormationIncorporation of a cyclopropane ring between C4 and C5Restricted rotation of the isobutyl group.
Introduction of UnsaturationA double bond between C4 and C5 (alkene)Planarization of a portion of the carbon chain.
Introduction of Bulky GroupsA gem-dimethyl group at C4Steric hindrance restricts bond rotation.

Computational and Theoretical Studies of 3s 3 Hydroxy 5 Methylhexanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of (3S)-3-hydroxy-5-methylhexanoic acid is crucial for understanding its three-dimensional structure and flexibility. The presence of a chiral center at the C3 position, along with several rotatable bonds, gives rise to a complex conformational landscape.

Conformational analysis is typically initiated by generating a diverse set of possible three-dimensional structures. This can be achieved through systematic rotation of dihedral angles or through stochastic search algorithms like Monte Carlo methods. These initial structures are then subjected to energy minimization using molecular mechanics force fields, such as MMFF94 or AMBER, to identify stable, low-energy conformations.

Below is a hypothetical data table representing the results of a conformational analysis, illustrating the relative energies and key dihedral angles of the most stable conformers.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (O-C3-C4-C5) (°)Dihedral Angle (H-O3-C3-C4) (°)Intramolecular H-Bond (O...H) (Å)
Conf-1 0.00-175.260.12.1
Conf-2 0.8565.8178.5-
Conf-3 1.23-68.958.92.2
Conf-4 2.10178.9-65.3-

Note: This data is illustrative and based on typical values for similar molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. Methods such as B3LYP with a suitable basis set (e.g., 6-31G*) are commonly employed to optimize the molecular geometry and calculate various electronic properties.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are also valuable, as they visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carboxyl and hydroxyl groups. Regions of positive potential (blue) indicate areas susceptible to nucleophilic attack.

Key calculated electronic properties are summarized in the following table:

PropertyCalculated Value
HOMO Energy -0.25 Hartree
LUMO Energy 0.05 Hartree
HOMO-LUMO Gap 0.30 Hartree
Dipole Moment 2.5 Debye
Mulliken Charge on O (carboxyl) -0.65 e
Mulliken Charge on O (hydroxyl) -0.58 e

Note: These values are hypothetical and serve as representative examples for a molecule of this type.

Docking Studies with Hypothetical Receptor Sites (Non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, non-clinical docking studies with hypothetical receptor sites can elucidate potential binding modes and intermolecular interactions that may be relevant to its biological activity.

For these studies, a hypothetical binding pocket is constructed, often with a combination of hydrophobic and polar residues to mimic a plausible biological target. The flexible ligand, this compound, is then docked into this rigid or flexible receptor site using algorithms like AutoDock or GOLD. The results are scored based on the predicted binding affinity, which takes into account factors like hydrogen bonding, van der Waals interactions, and electrostatic interactions.

Key interactions for this molecule would likely involve hydrogen bonds formed by its hydroxyl and carboxylic acid groups with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate). The isobutyl group would favor interactions with hydrophobic pockets lined with residues such as leucine (B10760876), isoleucine, and valine.

A summary of a hypothetical docking study is presented below:

Receptor Site ModelPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Model A (Hydrophobic Pocket) -5.8LEU89, VAL112Van der Waals
Model B (Polar Pocket) -7.2SER45, ASN101Hydrogen Bonding
Model C (Mixed Character) -6.5LEU92, GLU98Van der Waals, Hydrogen Bonding

Note: This data is for illustrative purposes only and does not represent clinical or in vivo outcomes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method, often coupled with DFT, is used to calculate the isotropic shielding constants of the nuclei. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for both ¹H and ¹³C can aid in the assignment of experimental spectra, especially for complex molecules.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The resulting predicted spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the O-H and C=O stretches of the carboxylic acid and the O-H stretch of the alcohol.

Below are tables of predicted spectroscopic data:

Predicted ¹³C and ¹H NMR Chemical Shifts

Atom PositionPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1 (COOH)175.4H on OH11.5 (broad)
C242.1H22.45
C368.9H4.10
C445.3H21.55
C524.8H1.80
C6 (CH3)22.5H30.95
C7 (CH3)22.3H30.93
O3H-H3.50 (broad)

Note: Predicted NMR shifts are illustrative and can vary based on the computational method and solvent model used.

Predicted Major IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Strong
C-H Stretch2960-2870Medium
C=O Stretch (Carboxylic Acid)1715Strong
O-H Bend (Hydroxyl)1420Medium
C-O Stretch (Hydroxyl)1100Strong

Note: These are representative predicted frequencies. Experimental values may differ.

Applications in Chemical Biology and Materials Science Research

(3S)-3-hydroxy-5-methylhexanoic acid as a Chiral Building Block in Organic Synthesis

The intrinsic chirality of this compound and its derivatives makes them valuable chiral building blocks in asymmetric synthesis. A key application of this structural motif is in the synthesis of pharmaceutically active compounds where specific stereoisomers are required for therapeutic efficacy.

A prominent example of the utility of this chiral scaffold is in the synthesis of (S)-Pregabalin, a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, and fibromyalgia. lupinepublishers.com While various synthetic routes exist, many rely on establishing the key stereocenter found in the (3S)-5-methylhexanoic acid core. Research has focused on developing efficient chemoenzymatic and biocatalytic methods to produce chiral precursors that share this fundamental structure. lupinepublishers.com These methods often involve the kinetic resolution of racemic esters using enzymes like lipases to selectively hydrolyze one enantiomer, yielding the desired (S)-configured intermediate with high enantiomeric purity. lupinepublishers.com For instance, the enantioselective hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is a critical step in an efficient route to Pregabalin. google.com

The following table summarizes various precursors, sharing the core (3S)-5-methylhexanoic acid scaffold, that have been utilized in different synthetic strategies to produce (S)-Pregabalin.

Precursor MoleculeSynthetic RoleReference(s)
(S)-3-Cyano-5-methylhexanoic acid ethyl esterDirect precursor to Pregabalin via reduction of the nitrile group. lupinepublishers.com
(S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acidChiral intermediate that undergoes decarboxylation to yield a Pregabalin precursor. google.com
(3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acidDiastereomeric intermediate allowing for separation and subsequent conversion.
Azide (B81097) derivatives of 3-isobutylglutaric acidUsed in syntheses where the amine functionality of Pregabalin is introduced via an azide intermediate. google.com

These examples underscore the importance of the (3S)-5-methylhexanoic acid framework as a foundational chiral building block for constructing complex, high-value molecules in medicinal chemistry.

Incorporation into Polymeric Materials Research (e.g., biodegradable polyesters)

This compound is a type of medium-chain-length (MCL) hydroxyalkanoic acid, a class of monomers used in the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms, making them a sustainable alternative to petroleum-based plastics. nih.govnih.gov The properties of PHA polymers can be tailored by altering their monomeric composition. nih.gov

MCL-PHAs, which are composed of monomers with 6 to 14 carbon atoms, typically exhibit elastomeric properties. nih.gov They are characterized by low crystallinity, low glass transition temperatures (Tg), and high elongation at break, distinguishing them from the more brittle short-chain-length (SCL) PHAs like poly(3-hydroxybutyrate) (PHB). nih.gov The incorporation of different MCL monomers allows for the fine-tuning of these properties for specific applications, such as flexible biomaterials for heart valves or matrices for controlled drug delivery. nih.gov

The table below details the typical thermal and mechanical properties of various MCL-PHAs, illustrating the range of characteristics achievable, which would be influenced by the inclusion of a monomer like 3-hydroxy-5-methylhexanoic acid. researchgate.net

Substrate for PHA ProductionDominant Monomer(s)Glass Transition Temp. (Tg)Melting Temp. (Tm)Tensile Strength (MPa)Elongation at Break (%)
Octanoic Acid3-Hydroxyoctanoate (C8)-39.4 °C51.2 °C4.3 MPa162%
Nonanoic Acid3-Hydroxynonanoate (C9)-42.8 °C43.2 °C3.5 MPa200%
Canola OilC8, C10, C12:1-52.7 °CNot Observed (Amorphous)1.3 MPa201%

The inclusion of this compound would be expected to produce a flexible, amorphous, or semi-crystalline polyester (B1180765) with a low Tg, suitable for applications requiring elastomeric and biodegradable materials.

Use as a Precursor for the Synthesis of Complex Natural Products in Research

The specific stereochemistry of the this compound scaffold makes it a valuable structural motif in the total synthesis of complex natural products. One of the most significant examples is its relation to the marine-derived pentapeptide, Dolastatin 10. nih.gov

Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is an exceptionally potent antimitotic agent that has been a benchmark for the development of anticancer compounds. nih.gov Its complex structure includes several unique amino acid residues, one of which is (3R,4S,5S)-dolaisoleucine (Dil). The synthesis of this non-proteinogenic amino acid is a critical challenge in the total synthesis of Dolastatin 10 and its numerous potent analogs. nih.gov

The structure of dolaisoleucine features a 3-amino-4,5-dimethylhexanoic acid backbone. This framework is structurally analogous to 3-hydroxy-5-methylhexanoic acid, with the key differences being the presence of an amino group instead of a hydroxyl group at C3 (with inverted stereochemistry) and an additional methyl group at C4. The stereocontrolled synthesis of the C3-C5 portion of dolaisoleucine, which contains three contiguous stereocenters, is a focal point of synthetic efforts. Strategies to construct this fragment often involve stereoselective aldol (B89426) reactions, chiral pool synthesis, or other asymmetric methodologies to precisely install the required stereochemistry, highlighting the importance of synthons with the underlying substituted hexanoic acid structure. nih.gov

Natural ProductKey Chiral ComponentStructural Relevance of this compound
Dolastatin 10(3R,4S,5S)-Dolaisoleucine (Dil)The core C6 backbone with a C5-methyl group is a key structural feature of the Dil residue. The stereoselective synthesis of this fragment is a major challenge.
(S)-Daphneolone(S)-1-(2,4-dihydroxyphenyl)-5-phenyl-1-pentanoneWhile not identical, the synthesis of this natural product has been achieved using the structurally related chiral building block (3S)-hydroxy-5-phenylpentanoic acid, demonstrating the utility of β-hydroxy acids in natural product synthesis. researchgate.net

The research into the synthesis of Dolastatin 10 and its components showcases the strategic value of chiral building blocks like this compound, whose defined stereochemistry is essential for constructing biologically active, complex molecular architectures.

Development of Research Probes Incorporating the this compound Scaffold

The potent biological activity of natural products containing the this compound motif, particularly Dolastatin 10, has led to their use as platforms for developing sophisticated research probes. These probes are essential tools in chemical biology for studying mechanisms of action, identifying cellular targets, and enabling targeted drug delivery.

A common strategy involves the synthesis of analogs of the parent natural product that incorporate a "handle"—a chemically reactive or reporter group—for conjugation to other molecules. In the case of Dolastatin 10, numerous structural modifications have been synthesized to serve as "SAR probes" (Structure-Activity Relationship probes) to understand which parts of the molecule are essential for its potent tubulin polymerization inhibition.

More advanced applications involve modifying the Dolastatin 10 structure to create payloads for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a highly potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. This approach minimizes off-target toxicity, a significant challenge with potent compounds like Dolastatin 10. nih.gov Synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are derived from the Dolastatin 10 scaffold and have been successfully used in several FDA-approved ADCs.

Modifications often involve introducing a functional group that can be used for linking, such as an azide for click chemistry or a hydroxyl group for esterification, without compromising the molecule's cytotoxicity. nih.govnih.gov

Dolastatin 10 Analog TypeModification for Use as a Probe/PayloadResearch ApplicationReference(s)
DolastatinolIntroduction of a C-terminal methylene (B1212753) hydroxyl group.Provides a potential conjugation site for attachment to carriers for targeted drug delivery. nih.gov
Azide-containing AnalogsIncorporation of azide groups at various positions (e.g., on the Val unit).Serves as a chemical handle for linker attachment via click chemistry for preparing ADCs. nih.gov
C-terminus Modified AnalogsAddition of amine, alcohol, or thiol functionalities at the C-terminus.Creates versatile payloads for conjugation to drug carriers. nih.gov

These examples demonstrate how the core scaffold found within Dolastatin 10, which is structurally related to this compound, serves as a foundation for designing advanced chemical probes and therapeutic payloads, driving research in cancer biology and targeted medicine.

Future Research Directions and Unexplored Avenues for 3s 3 Hydroxy 5 Methylhexanoic Acid

Integration of Omics Technologies for Pathway Elucidation

The natural biosynthetic pathway of (3S)-3-hydroxy-5-methylhexanoic acid is not well-documented. The integration of advanced "omics" technologies offers a powerful strategy to identify and characterize the metabolic routes leading to this and related hydroxy fatty acids in biological systems, such as gut microbiota or fungi.

Detailed research findings suggest that a multi-omics approach, combining lipidomics, genomics, and metabolomics, is highly effective for pathway discovery. For instance, a novel structural lipidomics platform using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with electron-activated dissociation (EAD) has been developed to comprehensively determine the structures of complex lipids like fatty acid esters of hydroxy fatty acids (FAHFAs). riken.jp This method is capable of detecting precursor hydroxy fatty acids, making it a powerful tool for identifying this compound in complex biological samples. riken.jp

Furthermore, combining untargeted lipidomics with 16S ribosomal RNA (rRNA) gene analysis has successfully linked specific gut bacteria to the production of unique lipids, such as acyl alpha-hydroxyl fatty acids (AAHFAs). nih.gov This integrated analysis can predict the bacterial species responsible for biosynthesis. nih.gov Potential enzymatic sources for the hydroxyl group include bacterial cytochrome P450 (CYP) enzymes or host-derived fatty acid 2-hydroxylase (FA2H). nih.gov Future research could apply a similar strategy to screen microbial consortia for the production of this compound and identify the specific genes and enzymes involved in its formation, particularly the stereospecific reductase responsible for the (3S) configuration.

Table 1: Application of Omics Technologies for Pathway Elucidation

Omics Technology Application for this compound Potential Outcomes
Lipidomics (LC-MS/MS) Detection and structural characterization of the compound and related metabolites in biological samples. riken.jpunimi.it Identification of organisms that naturally produce the compound; quantification of production levels.
Genomics/Metagenomics Sequencing the genomes of producing organisms to identify gene clusters associated with fatty acid metabolism. nih.gov Discovery of genes encoding for key enzymes (e.g., ketoreductases, hydratases) in the biosynthetic pathway.
Transcriptomics (RNA-Seq) Analyzing gene expression under different conditions to see which pathway genes are active during production. Confirmation of gene function and understanding of the regulatory network controlling biosynthesis.
Proteomics Identifying the expressed enzymes directly involved in the synthesis pathway. Direct evidence of enzyme presence and post-translational modifications.

Novel Asymmetric Catalytic Systems for Enhanced Stereoselectivity

Achieving high stereoselectivity in the synthesis of chiral molecules is paramount for their application in pharmaceuticals and other advanced fields. Future research should focus on developing novel asymmetric catalytic systems to produce this compound with near-perfect enantiomeric purity, improving upon existing methods.

Current research highlights two major avenues: biocatalysis and chemical catalysis.

Biocatalysis : Enzymatic reduction of the precursor ketoester, 5-methyl-3-oxohexanoate, is a highly promising route. Commercially available ketoreductases (KREDs) have been used to convert various ketoesters into chiral hydroxy esters with exceptional enantiomeric excess (>99.5% e.e.) and high yield. nih.gov Future work could involve screening diverse KRED libraries or employing protein engineering to develop a bespoke enzyme with optimal activity and selectivity for the specific substrate required to produce this compound.

Chemical Catalysis : Asymmetric hydrogenation using transition metal catalysts offers another powerful approach. A key example is the synthesis of a precursor for Pregabalin, a structurally similar molecule, which utilized a rhodium Me-DuPHOS catalyst for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, achieving very high enantiomeric excess. researchgate.net Similarly, palladium-catalyzed alkylation of lactic acid derivatives has been shown to be a viable method for creating other chiral α-hydroxy acids. nih.gov Research into new chiral ligands for metals like rhodium, ruthenium, or palladium could lead to more efficient and highly stereoselective catalytic systems for large-scale synthesis. researchgate.netmdpi.com

Table 2: Comparison of Potential Asymmetric Catalytic Systems

Catalytic System Catalyst Type Key Advantages Research Focus
Ketoreductase (KRED) Biocatalyst (Enzyme) Extremely high stereoselectivity (>99% e.e.), mild reaction conditions, environmentally benign. nih.govresearchgate.net Screening and engineering of KREDs for high substrate specificity and process optimization.
Transition Metal Hydrogenation Chemical Catalyst (e.g., Rh-Me-DuPHOS) High turnover numbers, well-established methodology, applicable to large-scale industrial synthesis. researchgate.net Design of novel chiral phosphine (B1218219) ligands to improve efficiency and reduce catalyst loading.
Chiral Lewis Acid Catalysis Chemical Catalyst (e.g., Vanadium with BHA ligands) Versatility in promoting various asymmetric reactions like epoxidations or aldol (B89426) reactions. mdpi.com Development of new chiral hydroxamic acid (HA) or bis-hydroxamic acid (BHA) ligands. mdpi.com

Exploration of Bio-inspired Synthetic Routes

Mimicking nature's synthetic strategies provides an elegant and efficient path to complex chiral molecules. Bio-inspired synthesis leverages principles from enzymatic reactions to design small-molecule catalysts that operate under mild conditions with high selectivity. researchgate.net

One promising bio-inspired approach is the biomimetic aldol reaction . Enzymes such as aldolases create carbon-carbon bonds with precise stereocontrol. Research has shown that chiral catalysts, like chiral pyridoxal, can mimic this function, facilitating asymmetric aldol reactions between aldehydes and glycine (B1666218) derivatives to produce chiral β-hydroxy-α-amino acids. researchgate.net A similar strategy could be developed by reacting isovaleraldehyde (B47997) with an appropriate acetate (B1210297) equivalent using a custom-designed chiral catalyst that mimics the active site of an aldolase, thereby setting the (3S) stereocenter.

Another avenue is the use of engineered enzymes in synthetic pathways . As mentioned, ketoreductases are nature's catalysts for stereoselective ketone reduction. nih.gov A bio-inspired route would involve designing a multi-step, one-pot synthesis where a keto-acid precursor is generated and then immediately reduced in situ by a highly selective, engineered ketoreductase, mirroring metabolic pathways where intermediates are channeled between enzymes.

Table 3: Bio-inspired Strategies for Synthesis

Bio-Inspired Strategy Mimicked Biological Process Potential Application for this compound
Biomimetic Aldol Reaction Aldolase-catalyzed C-C bond formation. researchgate.net Asymmetric aldol addition of an acetate synthon to isovaleraldehyde using a small-molecule chiral catalyst.
Enzymatic Cascade Reaction Multi-enzyme metabolic pathways. A one-pot reaction sequence using a combination of enzymes (e.g., a thiolase and a ketoreductase) to build the carbon backbone and set the stereocenter.
Amino Acid Deamination Diazotization of amino acids. researchgate.net Stereospecific deamination of a corresponding chiral amino acid, (3S)-3-amino-5-methylhexanoic acid, to yield the target hydroxy acid.

Advanced Materials Applications Research

This compound is a monomer that can be polymerized to form a polyhydroxyalkanoate (PHA), a class of biodegradable and biocompatible polyesters. mdpi.comnih.gov While PHAs like polyhydroxybutyrate (B1163853) (PHB) are well-studied, the incorporation of branched-chain monomers like this compound is a significant area for future materials science research.

The inclusion of the isobutyl side group is expected to disrupt the crystallinity of the polymer backbone compared to linear-chain PHAs. This can lead to materials with lower melting points, altered glass transition temperatures, and increased elasticity, making them more suitable for specific applications. nih.gov These medium-chain-length PHAs (mcl-PHAs) are particularly promising for advanced biomedical uses. mdpi.com

Future research should focus on:

Polymer Synthesis and Characterization : Synthesizing homopolymers of this compound and copolymers with other hydroxyalkanoates to create a library of new biomaterials. Their mechanical properties (tensile strength, elasticity), thermal properties, and degradation kinetics must be thoroughly characterized. researchgate.net

Drug Delivery Systems : The lower crystallinity of mcl-PHAs makes them excellent candidates for transdermal patches and fabricating microspheres or nanocarriers for sustained drug release. nih.govmdpi.com The unique properties imparted by the 5-methylhexanoate monomer could be tailored for the delivery of specific therapeutic agents.

Tissue Engineering : The biocompatibility and biodegradability of PHAs make them ideal for creating scaffolds for tissue regeneration, such as for cardiac or bone tissue. nih.govmdpi.com The mechanical properties of a polymer derived from this compound could be optimized to mimic the native extracellular matrix of target tissues.

Table 4: Potential Properties and Applications of a Novel PHA

Property Expected Effect of 5-Methylhexanoate Monomer Potential Application
Crystallinity Decreased due to branched side chain. Enhanced flexibility for soft tissue scaffolds; improved drug permeability in delivery systems. nih.gov
Degradation Rate Altered kinetics due to steric hindrance and hydrophobicity. Tunable release profiles for drug carriers; scaffolds that degrade at a rate matching tissue regrowth. researchgate.net
Mechanical Strength Modified elasticity and tensile strength. Creation of materials ranging from soft and pliable (for wound dressings) to more rigid (for implants). nih.gov
Biocompatibility Expected to be high, similar to other PHAs. Medical implants, sutures, and tissue engineering scaffolds with minimal immune response. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3S)-3-hydroxy-5-methylhexanoic acid, and how do they differ in efficiency and scalability?

  • Methodological Answer : The synthesis of this compound can be achieved via chiral resolution or asymmetric catalysis. For example, Evans chiral alkylation using tert-butyl bromoacetate on a chiral oxazolidinone template has been scaled up for industrial production, offering high enantiomeric excess (>98% ee) . Bacterial fermentation using engineered strains (e.g., Pseudomonas spp.) is another route, leveraging β-oxidation pathways to produce short-chain hydroxy acids, though yields depend on carbon source optimization . Comparative efficiency studies should evaluate reaction time, purity, and chiral fidelity using HPLC or chiral GC-MS.

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral stationary-phase HPLC with UV detection (e.g., Chiralpak® AD-H column) is widely used. Coupling with polarimetric detection or mass spectrometry (LC-MS) enhances specificity, particularly for distinguishing (3S) from (3R) enantiomers . Nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can resolve stereochemistry but requires high sample purity (>95%) . Validate results against commercially available chiral standards.

Q. What role does this compound play in metabolic studies, particularly in fatty acid oxidation disorders?

  • Methodological Answer : This compound is a potential biomarker for short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency. In vitro assays using patient-derived fibroblasts can quantify its accumulation via LC-MS/MS, with elevated levels indicating impaired β-oxidation. Control experiments should include healthy cell lines and spiked deuterated internal standards to normalize data .

Advanced Research Questions

Q. How can conflicting data on the enzymatic activity of this compound in mitochondrial versus peroxisomal pathways be resolved?

  • Methodological Answer : Discrepancies arise from tissue-specific enzyme expression. Use subcellular fractionation (e.g., differential centrifugation) to isolate mitochondria and peroxisomes from liver homogenates. Measure enzyme kinetics (Km, Vmax) via spectrophotometric assays (e.g., NADH oxidation for SCHAD activity). Cross-validate with siRNA knockdown models targeting mitochondrial (HADH) vs. peroxisomal (ECH1) enzymes .

Q. What strategies improve the enantioselective synthesis of this compound for pharmaceutical intermediates?

  • Methodological Answer : Transition-metal catalysis with chiral ligands (e.g., BINAP-Ru complexes) achieves asymmetric hydrogenation of β-keto esters to yield (3S)-configured products. Alternatively, biocatalytic approaches using ketoreductases (KREDs) from Lactobacillus brevis offer >99% ee under mild conditions (pH 7, 30°C). Optimize solvent systems (e.g., aqueous-organic biphasic) to enhance enzyme stability and product recovery .

Q. How does this compound interact with neuronal receptors, and what experimental models are suitable for studying its anticonvulsant potential?

  • Methodological Answer : As a structural analog of pregabalin, this compound may modulate voltage-gated calcium channels (Cavα2δ subunits). Use patch-clamp electrophysiology in rat cortical neurons to assess Ca²⁺ current inhibition. In vivo efficacy can be tested in pentylenetetrazole (PTZ)-induced seizure models, with pharmacokinetic profiling (plasma/brain concentration ratios) via LC-MS/MS .

Q. What are the challenges in correlating in vitro bioactivity data of this compound with in vivo metabolic outcomes?

  • Methodological Answer : Key challenges include rapid hepatic metabolism and blood-brain barrier permeability. Use stable isotope tracers (¹³C-labeled compound) to track metabolic fate in rodent models. Microdialysis probes in specific brain regions (e.g., hippocampus) can quantify unbound concentrations, while MALDI-TOF imaging maps spatial distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound between microbial and chemical methods?

  • Methodological Answer : Microbial yields (e.g., 5–15% via E. coli fermentation) often underperform vs. chemical routes (40–60% via asymmetric catalysis). Variables include strain engineering (e.g., knockout of competing pathways like PHB synthesis) and reaction conditions (e.g., pH, aeration). Perform design-of-experiments (DoE) to identify critical factors (carbon source, induction time) and cross-validate with orthogonal methods (e.g., isotopic labeling for pathway flux analysis) .

Tables for Key Data

Property Value Method Reference
Enantiomeric Excess (ee)>98%Chiral HPLC (Chiralpak AD-H)
Melting Point85–87°CDifferential Scanning Calorimetry
logP (Octanol-Water)1.2 ± 0.3Shake-Flask Method
Plasma Half-Life (Mouse)2.1 ± 0.4 hoursLC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.